Trypan Blue free acid

Description

Properties

Key on ui mechanism of action |

Trypan blue ophthalmic drops selectively stains membranes in the human eye during posterior surgery, such as epiretinal membranes (ERM) and Internal Limiting Membranes (ILM). A dose of 50 mg per kg /of trypan blue/ appears to be the optimum teratogenic dose. A characteristic observation with trypan blue is that with treatment after the 9th day of gestation defects are rare. This fact has supported other evidence that the mechanism of action was dependent on disruption of yolk sac nutrition. ... Studies have produced evidence indicating a possible action of trypan blue on a nutritive function of the visceral yolk sac. The failure of the trypan blue to act directly upon the embryo is generally held ... . The absence of teratogenic action after the initiation of chorio-allantoic placentation also indicated that yolk sac function was important in pathogenesis. The dye can be visualized in the cells of the visceral yolk sac. ... . The protein-trypan blue complex is concentrated in lysosomes. Through disruption of the enzymatic digestive process in the yolk sac lysosome, trypan blue may interfere with normal embryonic nutritive processes. |

|---|---|

CAS No. |

2538-83-2 |

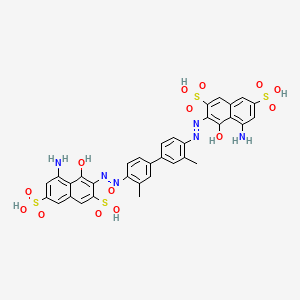

Molecular Formula |

C34H28N6O14S4 |

Molecular Weight |

872.9 g/mol |

IUPAC Name |

5-amino-3-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C34H28N6O14S4/c1-15-7-17(3-5-25(15)37-39-31-27(57(49,50)51)11-19-9-21(55(43,44)45)13-23(35)29(19)33(31)41)18-4-6-26(16(2)8-18)38-40-32-28(58(52,53)54)12-20-10-22(56(46,47)48)14-24(36)30(20)34(32)42/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54) |

InChI Key |

ZBNARPCCDMHDDV-UHFFFAOYSA-N |

impurities |

... Substances identified in various samples /are/ 8-amino-2-[4'-(3,3' -dimethyl-biphenylazo)]-1-naphthol-3,6-disulfonic acid; and 8-amino-2-[4'-(3,3' -dimethyl-4-hydroxybiphenylazo)]-1-napthol-3,6-disulfonic acid; and 8-amino-2 -[4'-(3,3'-dimethyl-4-aminobiphenylazo)]-1-napthol-3,6-disulfonic acid ... and in addition ... can contain varying amt of its starting materials, including ortho-tolidine ... and inorganic salts. |

SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N)O)C)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)N)O |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N)O)C)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)N)O |

Color/Form |

Bluish-grey powder Dark greenish-brown powder. Aqueous solution deep blue with violet tinge |

melting_point |

greater than 572 °F (NTP, 1992) 300 °C |

physical_description |

Trypan blue is a bluish-gray to dark blue powder. (NTP, 1992) Gray-blue to blue powder; [CAMEO] |

solubility |

1 to 10 mg/mL at 68 °F (NTP, 1992) 20 mg/mL in methyl Cellosolve, and 0.6 mg/mL in ethanol Soluble in water In water, <0.1 mg/mL |

Origin of Product |

United States |

Fundamental Principles of Trypan Blue Free Acid Cellular Membrane Interactions

Theoretical Basis of Dye Exclusion in Cellular Integrity Assessment

The dye exclusion test is a widely used method to quantify the proportion of viable cells in a suspension. patsnap.com The core principle is that healthy, viable cells possess an intact and fully functional cell membrane that acts as a selective barrier, actively preventing the entry of certain molecules. patsnap.combiocompare.com

The fundamental premise of the Trypan Blue exclusion assay lies in the differential permeability of the cell membrane based on its structural integrity. patsnap.com

Viable Cells: A healthy, intact cell membrane maintains a strict regulation of the passage of ions and molecules. Due to its specific physicochemical properties, Trypan Blue free acid is unable to traverse this barrier. wikipedia.org Consequently, viable cells exclude the dye and remain unstained, appearing translucent with a clear cytoplasm under light microscopy. creative-bioarray.com

Non-Viable Cells: In contrast, cells that are dead or have compromised membrane integrity lose this selective permeability. patsnap.com The damaged membrane contains pores or gaps that allow the dye to pass through into the cell's interior. patsnap.com Once inside, the dye binds to intracellular proteins, rendering the cell a distinct blue color. creative-bioarray.commacsenlab.com

This differential staining provides a direct and straightforward method for visually distinguishing and quantifying live versus dead cells in a population. creative-bioarray.com

| Cellular State | Membrane Integrity | Permeability to Trypan Blue Free Acid | Observed Staining |

|---|---|---|---|

| Viable | Intact | Impermeable | Unstained (Clear Cytoplasm) |

| Non-Viable | Compromised | Permeable | Stained (Blue Cytoplasm) |

The inability of Trypan Blue free acid to penetrate healthy cells is a direct consequence of its molecular structure and properties. It is characterized as a large, hydrophilic, and polar molecule. patsnap.com The cell membrane's core is a lipid bilayer, a hydrophobic environment that inherently repels charged and water-soluble molecules. The large size and hydrophilic nature of the Trypan Blue molecule create a significant energetic barrier, preventing its passive diffusion across the intact, nonpolar lipid interior of the membrane. patsnap.com

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₄H₂₈N₆O₁₄S₄ | nih.gov |

| Molecular Weight | 872.9 g/mol | nih.gov |

| Charge (at physiological pH) | Negatively Charged | macsenlab.comnih.gov |

| Nature | Hydrophilic, Polar | patsnap.comsigmaaldrich.com |

Molecular Mechanisms of Trypan Blue Free Acid Uptake in Compromised Cellular Structures

The uptake of Trypan Blue free acid by non-viable cells is not merely a passive event but a result of specific molecular and structural failures in the cell membrane. The integrity of the plasma membrane can be compromised through various mechanisms, including mechanical damage, enzymatic degradation, or the final stages of apoptosis leading to secondary necrosis. patsnap.comnih.gov

These events lead to the formation of physical pores or a general loss of structural integrity in the lipid bilayer. patsnap.com This disruption eliminates the membrane's ability to function as a selective barrier. Consequently, the dye can freely enter the cell, moving down its concentration gradient. macsenlab.com Once inside the cytoplasm, Trypan Blue does not remain free but binds to intracellular proteins and other macromolecules. patsnap.com This binding action concentrates the dye within the cell, resulting in the characteristic blue coloration that is easily observable. biocompare.com It is important to note that while the dye exclusion method is effective at identifying cells with compromised membranes, it cannot distinguish between cells that have died from necrosis versus those in late-stage apoptosis. macsenlab.com

Interestingly, some research has shown that certain pore-forming toxins can create channels in the membranes of otherwise metabolically active cells, allowing Trypan Blue to enter. nih.gov This suggests that dye entry is a direct indicator of membrane perforation, which is usually, but not always, synonymous with cell death. nih.gov

| Cause of Membrane Damage | Mechanism | Result |

|---|---|---|

| Mechanical Stress | Physical tearing or shearing of the lipid bilayer. | Formation of large, unregulated pores. |

| Enzymatic Degradation | Activation of phospholipases and proteases that break down membrane components. | Loss of structural integrity and increased permeability. |

| Pore-Forming Toxins | Insertion of protein complexes that form channels through the membrane. | Creation of stable pores allowing dye entry. nih.gov |

| Late Apoptosis/Necrosis | Loss of ion homeostasis and cellular swelling, leading to membrane rupture. | Complete loss of barrier function. |

Electrochemical and Molecular Dynamics Governing Trypan Blue Free Acid Translocation

The movement of Trypan Blue free acid across a compromised cell membrane is governed by fundamental electrochemical principles and molecular dynamics. At physiological pH, the dye exists as a negatively charged molecule due to its four sulfonic acid groups. macsenlab.comnih.gov

The surface of a cell membrane also carries a net negative charge, creating a resting membrane potential. teachmephysiology.com In a viable cell, this results in an electrostatic repulsion that further contributes to the exclusion of the anionic Trypan Blue dye. However, when the membrane is compromised, this organized electrochemical landscape collapses. The translocation of the dye is then primarily driven by the chemical potential gradient (i.e., the difference in concentration between the outside and inside of the cell). wikipedia.org

While specific molecular dynamics (MD) simulations detailing the translocation of Trypan Blue free acid across a ruptured lipid bilayer are not extensively documented in the literature, the process can be inferred from general principles of membrane biophysics. MD simulations of lipid bilayers show that the creation of a pore or defect drastically lowers the energy barrier for the passage of water and hydrophilic solutes. researchgate.net The negatively charged sulfonic acid groups of the dye would interact with water molecules and intracellular cations upon entry. The large, complex structure of the dye molecule would likely navigate the pore in a specific orientation, a process that could be modeled by advanced computational simulations to understand the precise energetics and kinetics of translocation. rsc.org The interaction is further stabilized once the dye binds to the relatively positively charged regions of intracellular proteins, effectively trapping it inside the cell. researchgate.net

Methodological Applications of Trypan Blue Free Acid in in Vitro Biological Systems

Quantification and Characterization of Cellular Viability Using Trypan Blue Free Acid Exclusion

The most common application of Trypan Blue free acid is the direct quantification of live and dead cells within a population. This simple, cost-effective method provides a rapid assessment of cellular health in response to experimental manipulations or routine cell culture maintenance. bpsbioscience.com

The foundational method for quantifying cell viability with Trypan Blue is manual counting using a microscope and a specialized counting chamber, such as a hemacytometer. thermofisher.com In this technique, a suspension of cells is mixed with a Trypan Blue solution (commonly 0.4%) and incubated for a short period, typically 3 to 5 minutes. creative-bioarray.combpsbioscience.com An aliquot of this mixture is then loaded onto the hemacytometer.

Under a light microscope, viable cells appear bright and translucent as they have excluded the dye, while non-viable cells are stained blue. creative-bioarray.com By counting the number of live (unstained) and dead (blue) cells within the defined grid of the hemacytometer, researchers can calculate the total number of cells and the percentage of viable cells. thermofisher.com

The calculation is typically performed as follows:

Percentage Viability = (Number of unstained cells / Total number of cells) x 100 bpsbioscience.comthermofisher.com

Cell Concentration (cells/mL) = (Average number of viable cells per large square) x Dilution factor x 10^4 thermofisher.com

Table 1: Example of Cell Viability Calculation Using Microscopic Enumeration

| Parameter | Square 1 | Square 2 | Square 3 | Square 4 | Average |

| Viable (Unstained) Cells | 85 | 92 | 88 | 95 | 90 |

| Non-Viable (Blue) Cells | 6 | 4 | 7 | 3 | 5 |

| Total Cells Counted | 91 | 96 | 95 | 98 | 95 |

| Calculated Viability (%) | 93.4% | 95.8% | 92.6% | 96.9% | 94.7% |

This interactive table showcases sample data from a hemacytometer count, demonstrating how the final viability percentage is derived.

While manual counting is straightforward, it can be subjective and time-consuming. chemometec.comnih.gov Integrating Trypan Blue free acid with flow cytometry offers a high-throughput and more objective alternative. bjournal.org This adaptation relies on the fluorescent properties of Trypan Blue when it is bound to intracellular proteins. nih.gov

When complexed with proteins, Trypan Blue emits fluorescence at approximately 660 nm. nih.govbjournal.org This signal can be detected by a flow cytometer, allowing for the rapid differentiation and quantification of live (fluorescence-negative) and dead (fluorescence-positive) cells in a large population. bjournal.org Studies have optimized this method, identifying a lower concentration of the dye (e.g., 0.002%) as sufficient for flow cytometric analysis, which also helps to minimize potential artifacts. nih.govresearchgate.net This approach provides a robust and reliable analysis of cell viability that correlates well with established methods using other dyes like Propidium Iodide. bjournal.org

Table 2: Comparison of Trypan Blue Viability Assessment Methods

| Feature | Microscopic Enumeration | Flow Cytometry Integration |

| Principle | Bright-field visualization of dye exclusion | Detection of dye-protein complex fluorescence |

| Throughput | Low | High |

| Objectivity | Subjective, user-dependent | Objective, instrument-based |

| Data Output | Cell count, concentration, % viability | % viability, population statistics, multiparametric data |

| Typical Dye Conc. | 0.4% | ~0.002% |

| Sensitivity | Lower | Higher |

This interactive table compares the key features of using Trypan Blue with traditional microscopy versus modern flow cytometry.

Assessment of Tissue Integrity and Viability in Ex Vivo Preparations

The application of Trypan Blue free acid extends beyond dissociated cell suspensions to the assessment of tissue viability in ex vivo models, such as tissue biopsies and skin explants. creative-bioarray.commdpi.com The principle remains the same: the dye penetrates cells with compromised membranes within the tissue structure. When a tissue sample is incubated in a Trypan Blue solution, regions containing dead or damaged cells will selectively take up the blue stain.

This method provides a clear visual demarcation between viable and non-viable areas of the tissue. Researchers can macroscopically or microscopically examine the staining pattern to assess the extent of cell death resulting from experimental treatments, ischemia, or other forms of tissue damage. mdpi.com It serves as a valuable initial assessment of tissue integrity before proceeding with more complex downstream analyses like histology or molecular assays.

Advanced Interpretations and Limitations in Cell Death Pathway Discrimination

While the Trypan Blue exclusion assay is a fundamental tool for assessing cell viability, its interpretation regarding specific cell death pathways requires careful consideration.

A common misconception is that Trypan Blue staining is solely an indicator of necrosis. In reality, the dye stains any cell with a compromised membrane. creative-bioarray.com Necrotic cells, which are characterized by a loss of membrane integrity, readily stain an intense and homogenous blue. cellphysiolbiochem.comnih.gov

Apoptosis, in contrast, is a programmed form of cell death where the plasma membrane remains intact during the early stages. nih.gov Therefore, early-stage apoptotic cells will exclude Trypan Blue and be counted as viable. cellphysiolbiochem.com Only in the late stages of apoptosis, or during secondary necrosis that follows apoptosis, does the membrane lose its integrity, allowing the dye to enter. researchgate.net

This temporal difference can be exploited to distinguish between the two cell death pathways. Some research suggests that fluorescence microscopy can aid in this differentiation; necrotic cells show a bright, uniform staining, while early apoptotic cells remain unstained. cellphysiolbiochem.comnih.gov For a more definitive analysis, Trypan Blue is often used in conjunction with other assays that detect specific hallmarks of apoptosis, such as the TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which identifies DNA fragmentation. researchgate.net This dual-labeling approach allows for the simultaneous detection of membrane permeability (necrosis) and DNA fragmentation (apoptosis). researchgate.net

Table 3: Interpretation of Trypan Blue Staining in Different Cellular States

| Cellular State | Plasma Membrane Integrity | Trypan Blue Staining | Microscopic Appearance |

| Viable | Intact | Negative (Excluded) | Bright, translucent cytoplasm |

| Early Apoptosis | Intact | Negative (Excluded) | Translucent, may show morphological changes (e.g., blebbing) |

| Late Apoptosis / Secondary Necrosis | Compromised | Positive (Internalized) | Blue cytoplasm |

| Necrosis | Compromised | Positive (Internalized) | Homogenous, dark blue cytoplasm |

This interactive table summarizes how to interpret Trypan Blue staining results in the context of different cell fates.

Several factors can influence the accuracy of the Trypan Blue exclusion assay and must be controlled to avoid research artifacts.

Incubation Time: The dye itself can be toxic to cells with prolonged exposure. chemometec.com An incubation time of 3-5 minutes is typically recommended, as longer periods can lead to the staining of viable cells, thereby artificially lowering the viability count. creative-bioarray.combpsbioscience.com

Presence of Serum: Serum proteins in the cell culture medium can be stained by Trypan Blue, which may obscure the visualization of cells or create a dark background that complicates counting. creative-bioarray.comdenovix.com It is often recommended to resuspend the cells in a protein-free solution, such as phosphate-buffered saline (PBS), before staining. creative-bioarray.comdenovix.com

Dye Concentration and Staining Duration: The concentration of the dye and the duration of staining are critical parameters. Higher concentrations and longer incubation times lead to increased dye uptake. researchgate.net These parameters may need to be optimized depending on the cell type and experimental conditions to ensure accurate and reproducible results. researchgate.net

Subjectivity in Manual Counting: Manual counting with a hemacytometer can introduce user bias. chemometec.com Faintly stained cells may be difficult to categorize, leading to variability between different operators. Automated cell counters and flow cytometry can mitigate this issue by providing objective, standardized measurements. denovix.com

By carefully optimizing these parameters, researchers can enhance the reliability and accuracy of the Trypan Blue free acid assay as a powerful tool in the study of cellular viability.

Computational and Mechanistic Research on Trypan Blue Free Acid Binding Interactions

In Silico Approaches to Investigate Trypan Blue Free Acid-Protein Affinities

Computational methods serve as a powerful tool to predict and analyze the interactions between small molecules like Trypan Blue free acid and their potential protein targets. These in silico techniques offer a time- and cost-effective means to screen vast biological landscapes for potential binding partners and to understand the intricacies of these interactions at an atomic level.

Molecular Docking Simulations for Ligand-Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. By simulating the docking process, researchers can predict the binding affinity and mode of interaction between a ligand, such as Trypan Blue free acid, and a protein target. This approach is instrumental in virtual screening campaigns to identify potential new targets for existing drugs.

While specific, large-scale molecular docking studies for predicting a wide range of targets for Trypan Blue free acid are not extensively documented in publicly available literature, the principles of this methodology can be readily applied. A typical workflow would involve:

Preparation of the Ligand: The 3D structure of Trypan Blue free acid is prepared and optimized for docking.

Target Selection: A library of protein structures, often from databases like the Protein Data Bank (PDB), is selected based on therapeutic areas of interest.

Docking Simulation: Docking software is used to predict the binding poses and calculate the binding energies of Trypan Blue free acid with each protein in the library.

Ranking and Analysis: The results are ranked based on binding scores, and the top-ranking protein-ligand complexes are further analyzed to understand the specific interactions.

Such an approach could unveil previously unknown protein targets for Trypan Blue free acid, paving the way for new therapeutic hypotheses.

Dynamics of Trypan Blue Free Acid Interactions with Specific Protein Targets (e.g., CKS2, SARS-CoV-2 Main Protease, Jab1, PTPN1)

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of molecular interactions over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding and provide insights into the stability of the complex.

SARS-CoV-2 Main Protease (Mpro):

The main protease of SARS-CoV-2 is a critical enzyme for viral replication and a key target for antiviral drugs. A virtual screening study identified Trypan Blue as a potential inhibitor of the SARS-CoV-2 Mpro. While detailed dynamic studies are yet to be published, initial docking studies suggest a potential interaction.

| Target Protein | Computational Method | Key Findings (Predicted) |

| SARS-CoV-2 Main Protease (Mpro) | Molecular Docking | Potential inhibitory capacity against the Mpro protease. |

CKS2, Jab1, and PTPN1:

CKS2: Involved in cell cycle regulation, making it a target in oncology.

Jab1/COPS5: Plays a role in signal transduction and is implicated in cancer development.

PTPN1: A negative regulator of insulin (B600854) and leptin signaling, making it a target for diabetes and obesity treatments.

Insights from Computational Drug Repurposing Studies Involving Trypan Blue Free Acid

Computational drug repurposing is a strategy to identify new uses for approved drugs. This approach leverages existing data on drug safety and pharmacokinetics to accelerate the drug development pipeline. In silico methods for drug repurposing can be broadly categorized into:

Ligand-based approaches: These methods rely on the principle that similar molecules have similar biological activities.

Structure-based approaches: These methods, like molecular docking, use the 3D structure of the target protein to identify potential new ligands.

Network-based approaches: These methods analyze complex biological networks to identify new drug-target-disease relationships.

Although no specific computational drug repurposing studies have been published with a primary focus on Trypan Blue free acid, its established use and known interactions with proteins make it a candidate for such investigations. Databases such as DrugBank, which contains comprehensive drug and drug target information, could be mined to identify potential new applications for Trypan Blue free acid based on its chemical structure and known biological activities. drugbank.com

Predictive Modeling of Trypan Blue Free Acid Biological Activity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a computational technique used to predict the biological activity of a chemical compound based on its molecular structure. QSAR models are mathematical equations that correlate the chemical structure of a molecule with its biological effect.

For Trypan Blue free acid, QSAR models could be developed to predict various biological activities, such as its potential toxicity, permeability, or inhibitory activity against specific enzymes. The development of a QSAR model typically involves the following steps:

Data Collection: A dataset of compounds with known biological activity and their corresponding molecular structures is compiled.

Descriptor Calculation: A set of numerical descriptors that characterize the molecular structure of each compound is calculated.

Model Building: A statistical method, such as multiple linear regression or machine learning, is used to build a model that relates the descriptors to the biological activity.

Model Validation: The predictive ability of the model is assessed using various statistical techniques.

While specific QSAR models for Trypan Blue free acid have not been reported in the literature, the methodology provides a framework for future studies to predict its biological activities and guide the design of new analogs with improved properties.

Comparative Methodologies and Future Directions in Trypan Blue Free Acid Research

Comparative Analysis with Other Vital Dyes in Research Contexts

The selection of a vital dye is critical for obtaining accurate and reliable data. This choice often depends on the specific cell type, the presence of contaminants like debris, and the experimental workflow. Trypan Blue is frequently compared with other dyes, each possessing distinct methodological characteristics and efficacies.

Trypan Blue functions as a chromogenic, membrane-exclusion dye, a principle shared with alternatives like Erythrosin B. denovix.com Both are visualized using standard brightfield microscopy. denovix.com The core commonality is that live cells with intact membranes remain unstained, while dead cells are colored. hemocytometer.org

However, significant distinctions exist, particularly when comparing these brightfield dyes to fluorescent alternatives. Fluorescent dyes, such as Acridine Orange (AO) and Propidium Iodide (PI), operate on a different principle. AO is a nucleic acid-binding dye that can permeate all cells, staining their nuclei green. denovix.com PI, conversely, can only enter cells with compromised membranes to stain the nucleus red. revvity.commdpi.com When used together in a dual-fluorescence assay, live cells fluoresce green and dead cells fluoresce red, a phenomenon enhanced by Förster resonance energy transfer (FRET), where the PI signal absorbs the AO signal in dead cells. revvity.combiocompare.com This method requires a fluorescence microscope or a flow cytometer for analysis. nih.gov Another vital dye, Methylene Blue, is often used for yeast viability, where living cells enzymatically reduce the blue dye to a colorless form. macsenlab.comoup.com

| Vital Dye | Principle of Action | Detection Method | Color of Non-Viable Cells | Color of Viable Cells |

|---|---|---|---|---|

| Trypan Blue free acid | Membrane Exclusion (Dye enters compromised membranes) bpsbioscience.com | Brightfield Microscopy denovix.com | Blue bpsbioscience.com | Colorless bpsbioscience.com |

| Erythrosin B | Membrane Exclusion (Dye enters compromised membranes) denovix.com | Brightfield Microscopy denovix.com | Red/Pink hemocytometer.orgescarpmentlabs.com | Colorless denovix.com |

| Acridine Orange (AO) & Propidium Iodide (PI) | Membrane Permeability & Nucleic Acid Binding (AO enters all cells; PI enters compromised membranes) denovix.comdenovix.com | Fluorescence Microscopy/Flow Cytometry biocompare.com | Red (PI stains nucleus) revvity.com | Green (AO stains nucleus) revvity.com |

| Methylene Blue | Metabolic Reduction (Enzymatically reduced to colorless form by live cells) oup.com | Brightfield Microscopy | Blue macsenlab.com | Colorless macsenlab.com |

The effectiveness of Trypan Blue compared to other dyes can vary significantly depending on the research model. For homogenous, cultured cell lines with minimal debris, such as Chinese Hamster Ovary (CHO) cells, Trypan Blue provides results comparable to both Erythrosin B and the AO/PI fluorescence assay. denovix.comnews-medical.net

However, in more complex samples, the limitations of Trypan Blue become apparent.

Primary Cells and Debris : For samples like peripheral blood mononuclear cells (PBMCs), which contain non-nucleated cells and significant cellular debris, Trypan Blue tends to overestimate cell counts because it is difficult to distinguish cells from other particles. denovix.comnews-medical.net In these cases, fluorescence-based methods like AO/PI offer superior accuracy by specifically identifying nucleated cells. denovix.comnews-medical.net

Cytotoxicity and Time Sensitivity : Trypan Blue itself can be toxic to cells, which can artificially lower viability percentages over time. denovix.com Studies have shown that PBMC counts can decrease by approximately 7% within 15 minutes of staining with Trypan Blue. logosbio.com Erythrosin B is noted to be a less toxic alternative, making it more suitable for experiments where immediate counting is not feasible. denovix.comlogosbio.com

Low Viability Samples : In cell populations with viability below 70%, Trypan Blue has been observed to report significantly higher viability compared to fluorescent methods. revvity.comrevvity.com This discrepancy may arise because dying cells can exhibit morphological changes, such as forming a large blue haze when stained with Trypan Blue, which can be misinterpreted or missed during manual counting. revvity.com

Mammalian vs. Yeast Cells : While Trypan Blue is standard for mammalian cells, Methylene Blue is commonly used for yeast. macsenlab.com Direct comparisons in yeast have shown that both dyes can yield similar viability percentages. researchgate.net

| Research Model | Trypan Blue Efficacy Compared to Alternatives | Key Findings |

|---|---|---|

| Cultured Cell Lines (e.g., CHO) | Comparable to Erythrosin B and AO/PI denovix.comnews-medical.net | In "clean" samples with minimal debris, Trypan Blue is an effective and reliable method. news-medical.net |

| Primary Cells (e.g., PBMCs) | Less accurate than AO/PI denovix.comnews-medical.net | Trypan Blue can lead to overestimation of cell counts due to the presence of debris and non-nucleated cells. denovix.com |

| Mammalian Cells in Monolayer | Less effective than Erythrosin B nih.gov | After lethal treatment, Erythrosin B stained all cells, while Trypan Blue optimally stained only about 60%. nih.gov |

| Yeast Cells | Comparable to Methylene Blue researchgate.net | Both dyes provided similar high viability percentages in yeast exposed to varying electric frequencies. researchgate.net |

Emerging Research Avenues for Trypan Blue Free Acid

While the fundamental application of Trypan Blue in viability assessment is well-established, research continues to push its boundaries through methodological enhancements and novel applications.

Efforts to overcome the known limitations of Trypan Blue have led to several innovations. One area of focus is improving the stability of the dye solution itself, which is prone to forming aggregates and crystals over time. bpsbioscience.comdenovix.com New methods are being developed to create more stable solutions by cooling and filtering the solution or by mixing it with water-soluble polymers. google.com

Another significant advancement is the development of less cytotoxic derivatives. Dyes such as Trypan UltraBlue™, Trypan Purple™, and Trypan Red Plus™ have been engineered to be less harmful to cells, allowing for longer incubation periods without compromising the accuracy of the viability assessment. aatbio.comaatbio.com These upgraded alternatives can also be used to prevent the leakage of other fluorescent dyes from within cells. aatbio.com Furthermore, the inherent fluorescence of Trypan Blue when it binds to intracellular proteins is being leveraged for more advanced analysis. This property allows for its use in flow cytometry, providing a high-throughput and more objective alternative to manual counting with a hemocytometer. nih.govnih.gov

The utility of Trypan Blue free acid is expanding into areas completely distinct from traditional cell counting.

Surgical Aid : In ophthalmology, Trypan Blue is used as a vital stain during vitreoretinal surgeries. wikipedia.org It selectively stains tissues like the epiretinal membrane and the anterior lens capsule, making these transparent structures visible to the surgeon and facilitating their removal during procedures like cataract surgery. wikipedia.orgmacsenlab.comncats.io

Quantification of Cell Death : A novel application utilizes Trypan Blue to quantify cell death by staining the cellular debris released from dead cells into the culture medium. nih.gov This "Trypan blue cellular debris assay" offers a low-cost and rapid method to measure cytotoxicity, with results that are comparable to the widely used lactate (B86563) dehydrogenase (LDH) assay. nih.gov

Microscopy of Fungi : The dye has also found use in microbiology for observing fungal structures, such as hyphae, and stramenopiles. wikipedia.orgmacsenlab.com

Vascular Permeability Assessment : In experimental research, Trypan Blue has been employed as a tracer to detect and visualize areas of abnormal vascular permeability in tissues. taylorandfrancis.com

These emerging applications highlight the versatility of Trypan Blue free acid, demonstrating its value extends far beyond its conventional role as a simple marker of cell viability.

Q & A

Q. What are the standard protocols for using Trypan Blue in cell viability assays, and what are their limitations?

Trypan Blue is traditionally used to distinguish viable from non-viable cells via membrane integrity. The standard protocol involves mixing cells with 0.1–0.4% Trypan Blue and quantifying unstained (viable) vs. stained (non-viable) cells using a hemocytometer. However, recent studies show that viable cells undergoing pinocytosis can internalize Trypan Blue in vesicular compartments, leading to false positives. To mitigate this, researchers should combine Trypan Blue with fluorescence microscopy to differentiate between membrane-compromised cells and active endocytosis in viable cells .

Q. How should researchers handle safety concerns when working with Trypan Blue?

According to safety data sheets (SDS), Trypan Blue is classified as a carcinogen (Category 1B) and requires strict handling protocols. Key precautions include:

- Using personal protective equipment (PPE) such as nitrile gloves and lab coats.

- Working in a fume hood to avoid inhalation or skin contact.

- Disposing of waste via approved chemical disposal routes. Emergency measures include rinsing exposed skin/eyes with water for 15 minutes and seeking immediate medical attention .

Q. What methodological controls are essential for Trypan Blue-based assays to ensure accuracy?

- Negative controls: Use paraformaldehyde-fixed cells to confirm staining of membrane-compromised cells.

- Hypotonicity controls: Incubate cells in hypotonic solutions (210 mOsm) to test volume-dependent dye uptake, as osmotic stress can alter membrane permeability.

- Fluorescence validation: Combine Trypan Blue with fluorescence microscopy to distinguish between extracellular adsorption and intracellular vesicular localization .

Advanced Research Questions

Q. How do photodegradation pathways of Trypan Blue vary under different experimental conditions, and how can conflicting data be resolved?

Trypan Blue undergoes self-sensitized photodegradation via two pathways:

- Pathway 1 (self-sensitized): In the absence of photosensitizers, degradation involves dimethyl sulfate dissociation (m/z = 745.6) followed by phenol elimination (m/z = 651.4).

- Pathway 2 (lutein/zeaxanthin-mediated): In the presence of lutein/zeaxanthin, degradation produces methylhydroxylamine (m/z = 825.6) and sulfonamide derivatives (m/z = 671.1). Conflicting data arise from variable light exposure durations and photosensitizer concentrations. Researchers should standardize light intensity (e.g., 460 nm blue light) and quantify degradation products via LC-MS or NMR .

Q. What parameters optimize bacterial bioremediation of Trypan Blue, and how do they interact?

Bacillus sp. HB3 achieves 94% decolorization at 35°C and pH 7.0, but efficiency declines at extreme temperatures (>40°C) or acidic/alkaline conditions. Key parameters include:

- Carbon/nitrogen sources: Glucose and ammonium sulfate enhance metabolic activity (Fig. 7–8).

- Dye concentration: Efficiency drops from 94% at 100 ppm to <50% at 500 ppm due to toxicity.

- Incubation time: Maximum degradation occurs within 24 hours. Researchers should pre-culture bacteria in nutrient-rich media before introducing Trypan Blue to improve tolerance .

Q. How can conflicting reports on Trypan Blue’s embryotoxicity be reconciled across in vitro and in vivo models?

Discrepancies arise from differences in exposure timing and model systems:

- In vitro (e.g., rat embryos): Trypan Blue induces neural tube defects at 0.1–1.0 mg/mL via protein precipitation and oxidative stress.

- In vivo (e.g., mice): Dye accumulation in maternal liver reduces bioavailability, requiring higher doses (10–50 mg/kg) for teratogenicity. To resolve contradictions, researchers should standardize exposure windows (e.g., gestational day 8–10) and use isotopic labelling (e.g., C14-Trypan Blue) to track tissue-specific uptake .

Q. What advanced techniques complement Trypan Blue assays for quantifying cellular uptake mechanisms?

- Co-localization studies: Pair Trypan Blue with endocytosis markers (e.g., dextran-FITC) to confirm pinocytotic pathways.

- Electron microscopy: Visualize dye localization in subcellular compartments (e.g., lysosomes).

- Spectrophotometric quantification: Compare Trypan Blue uptake kinetics with orthogonal methods like the TNBS assay for α-polylysine quantification .

Methodological Considerations for Data Interpretation

Q. How can researchers differentiate between Trypan Blue’s staining of dead cells vs. protein aggregates in fixed cells?

- Fixation method: Paraformaldehyde crosslinks proteins, preventing dye access to intracellular proteins, while acetic acid methanol denatures proteins, allowing Trypan Blue to bind precipitated cytoplasmic/nuclear proteins.

- Washing protocols: Extensive post-fixation washing removes unbound dye, reducing false positives from residual staining .

Q. What statistical approaches are recommended for analyzing Trypan Blue-based viability data with high variability?

- ANOVA with post-hoc tests: Compare multiple treatment groups while accounting for variance in dye uptake.

- Dose-response modeling: Use nonlinear regression to quantify EC50 values for cytotoxicity.

- Reproducibility checks: Include biological triplicates and technical replicates to account for hemocytometer counting errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.